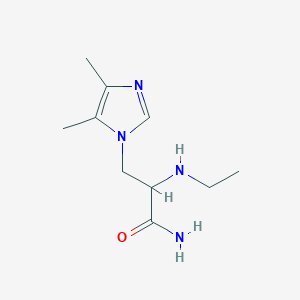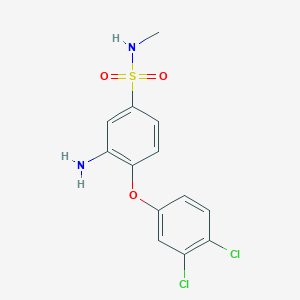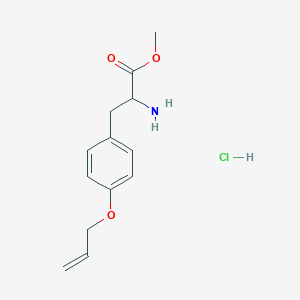
1-Bromo-4-isopropoxy-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-isopropoxy-2,2-dimethylbutane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane, characterized by the presence of a bromine atom, an isopropoxy group, and a dimethylbutane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-isopropoxy-2,2-dimethylbutane can be synthesized through a multi-step process involving the following key steps:
Formation of the Isopropoxy Group: The initial step involves the reaction of isopropanol with a suitable base, such as sodium hydride, to form the isopropoxide ion.
Alkylation: The isopropoxide ion is then reacted with 2,2-dimethylbutane under controlled conditions to introduce the isopropoxy group.
Bromination: The final step involves the bromination of the resulting compound using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-isopropoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: 4-Isopropoxy-2,2-dimethylbutanol, 4-Isopropoxy-2,2-dimethylbutylamine
Elimination: 4-Isopropoxy-2,2-dimethylbutene
Oxidation: 4-Isopropoxy-2,2-dimethylbutanone
Reduction: 4-Isopropoxy-2,2-dimethylbutanol
Applications De Recherche Scientifique
1-Bromo-4-isopropoxy-2,2-dimethylbutane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-isopropoxy-2,2-dimethylbutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The isopropoxy group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-Bromo-4-isopropoxy-2,2-dimethylbutane can be compared with similar compounds such as:
1-Bromo-2,2-dimethylbutane: Lacks the isopropoxy group, leading to different reactivity and applications.
1-Bromo-4-methoxy-2,2-dimethylbutane: Contains a methoxy group instead of an isopropoxy group, affecting its chemical behavior.
1-Chloro-4-isopropoxy-2,2-dimethylbutane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C9H19BrO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clé InChI |
PUBIBHISFRJLOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine](/img/structure/B13640431.png)

![2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13640440.png)



![N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13640460.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13640463.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)
